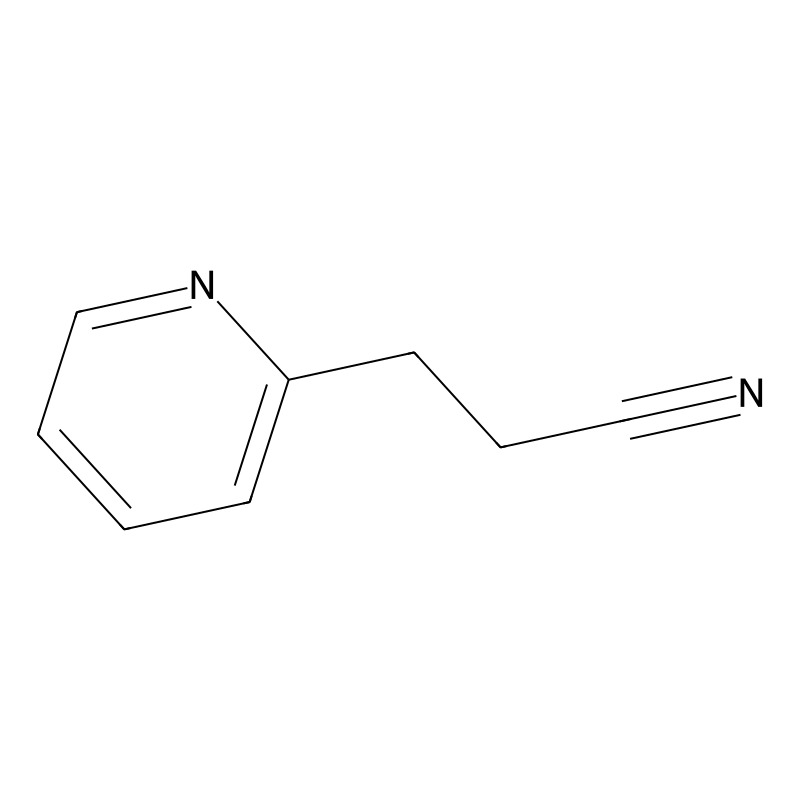

3-(Pyridin-2-yl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photophysical Behavior Analysis

Scientific Field: Material Science and Photophysics

Application Summary: The compound is used to investigate the photophysical behavior of organic materials that exhibit multicolor fluorescence and phosphorescence at room temperature. This is crucial for developing new materials for practical applications like bioimaging and anti-counterfeiting.

Methods of Application: Researchers employ steady-state, time-resolved, and ultrafast spectroscopies, complemented by X-ray diffraction studies and DFT/TDDFT calculations. They focus on the compound’s ability to show dual fluorescence and phosphorescence due to its structural features.

Results: The results demonstrate that the compound’s multiple emission properties originate from the co-presence of a polycyclic nitrogen-rich moiety and a fragment with partial conformational freedom. This leads to excitation-dependent emissions .

Organic Room Temperature Phosphorescence (RTP)

Scientific Field: Organic Chemistry and Material Engineering

Application Summary: 3-(Pyridin-2-yl)propanenitrile is studied for its potential in creating purely organic materials that can exhibit RTP. This has significant implications for eco-friendly and cost-effective alternatives to inorganic phosphorescent materials.

Methods of Application: The application involves molecular engineering and supramolecular organization to achieve the desired photophysical properties. Techniques like H-aggregation and host-guest systems are explored.

Results: The compound shows promise in achieving long-lifetime and high quantum yield RTP, which is beneficial for various applications, including catalysis and display technologies .

Catalysis

Scientific Field: Catalysis and Green Chemistry

Application Summary: The compound serves as a ligand for palladium complexes used in catalysis. It facilitates the transfer hydrogenation of aromatic ketones to secondary alcohols, which is a key reaction in producing fine chemicals and pharmaceuticals.

Methods of Application: The palladium complex is synthesized and characterized using various spectroscopic methods. It is then used as a homogeneous catalyst under mild conditions with isopropyl alcohol as a green reducing agent.

Results: The catalytic system shows high efficiency and selectivity in the transfer hydrogenation process, making it a viable option for eco-friendly and reusable catalysis applications .

Bioimaging

Scientific Field: Biomedical Science

Application Summary: Due to its fluorescent properties, 3-(Pyridin-2-yl)propanenitrile is explored for use in bioimaging. It can help in visualizing biological processes without the toxicity associated with some inorganic materials.

Methods of Application: The compound is incorporated into bioimaging agents and tested in various biological environments. Its fluorescence is monitored to track and image cellular and molecular activities.

Results: The compound’s ability to fluoresce at different wavelengths allows for multicolor imaging, providing detailed insights into biological systems .

Anti-Counterfeiting Measures

Scientific Field: Security and Material Science

Application Summary: The unique emissive properties of 3-(Pyridin-2-yl)propanenitrile make it suitable for anti-counterfeiting applications. It can be incorporated into security inks or materials that require specific conditions to reveal hidden markings.

Methods of Application: The compound is added to inks or substrates and subjected to various stimuli to test its responsiveness. The focus is on its ability to change emission under different lighting or temperatures.

Results: The compound’s dual emissive nature allows for the creation of security features that are difficult to replicate, enhancing the protection against counterfeiting .

Display Technology

Scientific Field: Optoelectronics

Application Summary: 3-(Pyridin-2-yl)propanenitrile is investigated for its potential in display technologies due to its phosphorescent properties. It could lead to the development of new types of displays with improved energy efficiency and color range.

Methods of Application: The compound is tested in various display prototypes, focusing on its emission properties under electrical stimulation.

Results: Preliminary findings suggest that the compound can contribute to brighter and more diverse color displays, with the potential for lower power consumption .

Antimicrobial and Antiviral Research

Scientific Field: Pharmacology and Medicinal Chemistry

Application Summary: Derivatives of pyridine, such as 3-(Pyridin-2-yl)propanenitrile, are known for their antimicrobial and antiviral properties. They are studied for their potential to inhibit the growth of various pathogens.

Methods of Application: The compound is synthesized and tested against a range of bacteria and viruses. The methods include in vitro assays, MIC determination, and in vivo testing in suitable models.

Results: Studies have shown that certain derivatives exhibit significant inhibitory effects on microbial and viral replication, suggesting potential therapeutic applications .

Antitumor Activity

Scientific Field: Oncology and Drug Development

Application Summary: The compound is investigated for its antitumor properties. It may serve as a lead compound for the development of new anticancer drugs.

Methods of Application: Researchers use cell culture and animal models to test the efficacy of the compound in inhibiting tumor growth. Techniques include cytotoxicity assays, apoptosis detection, and tumor regression analysis.

Results: Preliminary results indicate that the compound can induce apoptosis in cancer cells and reduce tumor size in animal models, making it a promising candidate for further drug development .

Synthesis of N-Heterocycles

Scientific Field: Organic Synthesis

Application Summary: 3-(Pyridin-2-yl)propanenitrile is utilized in the synthesis of various N-heterocycles, which are important structures in many pharmaceuticals and agrochemicals.

Methods of Application: The compound is reacted with different amines to form imidazoles and pyrimidines. The reactions are typically carried out under mild conditions and monitored using NMR and mass spectrometry.

Results: The synthesis approach has been successful in producing a variety of N-heterocycles with good yields and purity, demonstrating the versatility of the compound as a synthetic intermediate .

3-(Pyridin-2-yl)propanenitrile is an organic compound characterized by its unique structure that includes a pyridine ring and a propanenitrile functional group. Its molecular formula is , and it features both a cyano group () and a pyridine moiety, which contributes to its potential reactivity and biological activity. The compound is known for its role in various

As with most chemicals, it's advisable to handle 3-(Pyridin-2-yl)propanenitrile with caution due to the lack of specific safety data. Here are some general safety considerations for similar aromatic nitrile compounds:

- Potential toxicity: Aromatic nitriles can be toxic upon ingestion or inhalation.

- Skin and eye irritant: May cause irritation upon contact with skin or eyes.

- ** Flammability:** Likely flammable based on the presence of the organic groups.

- Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols, leading to the formation of adducts.

- Oxidation: This compound can undergo oxidation to produce carboxylic acids or other oxidized derivatives.

- Reduction: It can be reduced to yield alcohols or amines, depending on the reducing agent employed.

- Substitution Reactions: The nitrile group can be substituted by various nucleophiles under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 3-(Pyridin-2-yl)propanenitrile exhibits significant biological activity. It has been studied for its potential antitumor properties, particularly against liver carcinoma cell lines (HEPG2). The compound's interaction with cellular pathways suggests it may influence gene expression and metabolic processes, although detailed mechanisms of action remain to be fully elucidated .

The synthesis of 3-(Pyridin-2-yl)propanenitrile typically involves the reaction of pyridine derivatives with appropriate nitriles or carbonyl compounds. A common synthetic route includes:

- Condensation Reaction: The reaction between pyridinecarboxaldehyde and malononitrile in the presence of a base such as piperidine.

- Optimization: Conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity.

This method allows for the efficient production of the compound in laboratory settings, with potential scaling for industrial applications.

3-(Pyridin-2-yl)propanenitrile has several applications, particularly in medicinal chemistry:

- Drug Development: It serves as a precursor in the synthesis of various bioactive compounds, including those with anticancer properties.

- Chemical Synthesis: Utilized in organic synthesis transformations due to its reactive functional groups.

Its unique structure allows it to be a versatile building block in pharmaceutical chemistry.

Studies on 3-(Pyridin-2-yl)propanenitrile have shown that it interacts with various biological targets, including enzymes and receptors. These interactions are primarily mediated through binding affinity at active sites, leading to inhibition or modulation of enzymatic activity. Further investigation into these interactions could provide insights into its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 3-(Pyridin-2-yl)propanenitrile. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Oxo-3-(pyridin-4-yl)propanenitrile | 0.88 | Different substitution pattern on the pyridine ring |

| 3-Oxo-3-(2-thienyl)propanenitrile | 0.85 | Contains a thiophene ring instead of pyridine |

| 3-Oxo-3-(2-furyl)propanenitrile | 0.82 | Incorporates a furan ring, affecting reactivity |

| 3-Oxo-2-(pyridin-2-yl)butanenitrile | 0.79 | Variation in chain length and position of functional groups |

The uniqueness of 3-(Pyridin-2-yl)propanenitrile lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and biological activities compared to these similar compounds .

3-(Pyridin-2-yl)propanenitrile, a heterocyclic compound with the molecular formula C₈H₈N₂, represents an important class of pyridine derivatives with significant applications in pharmaceutical and materials chemistry . The compound consists of a pyridine ring attached to a propanenitrile group, providing both aromatic stability and nitrile functionality for further chemical transformations . This comprehensive analysis examines the various synthetic approaches available for preparing this compound, from traditional methods to cutting-edge green chemistry techniques.

Traditional Synthetic Routes

Traditional synthetic methodologies for 3-(Pyridin-2-yl)propanenitrile have been developed over several decades, establishing foundational approaches that remain relevant in contemporary synthesis [3]. These classical methods often employ established organic chemistry principles but may require harsh reaction conditions or involve multiple synthetic steps.

Nucleophilic Substitution Approach

The most commonly reported traditional route involves the reaction of 2-bromopyridine with acrylonitrile in the presence of a base such as potassium carbonate . This approach utilizes dimethylformamide as a solvent under reflux conditions, typically yielding 65-75% of the desired product . The reaction proceeds through nucleophilic attack of the pyridine nitrogen on the activated acrylonitrile, followed by elimination of the bromide ion. Despite its directness, this method requires harsh basic conditions and elevated temperatures, which can lead to side reactions and reduced selectivity .

Condensation Methodologies

Classical condensation reactions represent another traditional approach, involving the reaction of various aldehydes with nitrile precursors [5]. These methods typically employ acid or base catalysis and can accommodate a range of starting materials. However, yields are generally modest (50-65%) due to competing side reactions and the need for multiple purification steps . The versatility of substrates is a significant advantage, allowing for structural modifications of the final product [7].

Hantzsch-Type Synthesis

Modified Hantzsch synthesis protocols have been adapted for pyridine nitrile preparation, typically involving the condensation of aldehydes, β-keto esters, and ammonia or its derivatives [8]. While well-established and providing yields of 60-80%, these methods often require multiple synthetic steps and subsequent oxidation to achieve the desired pyridine derivative [9]. The reaction mechanism involves initial formation of a dihydropyridine intermediate, which must be oxidized to afford the aromatic pyridine product [10].

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the preparation of pyridine derivatives through the application of advanced catalytic systems, multicomponent reactions, and novel synthetic strategies [11]. These approaches typically offer improved yields, enhanced selectivity, and more environmentally favorable reaction conditions.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for pyridine synthesis, with palladium and nickel-based systems showing particular promise [12] [13]. These catalytic approaches enable [2+2+2] cycloaddition reactions between acetylenes and nitriles, providing direct access to substituted pyridines in high yields (85-95%) [14]. The use of titanium-based reagents has been reported for one-pot synthesis from two acetylenes, a nitrile, and a titanium(II) alkoxide, yielding metalated pyridines with high selectivity [12]. Rhodium-catalyzed cyclization of diynes with oximes represents another efficient approach, achieving yields up to 93% under mild conditions [15].

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have gained significant attention for their atom economy and operational simplicity [10]. Recent developments include one-pot, four-component reactions utilizing p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone derivatives, and ammonium acetate [10]. These reactions can be performed under microwave irradiation in ethanol, providing excellent yields (82-94%) with short reaction times (2-7 minutes) [16]. The traditional thermal approach yields similar products but requires longer reaction times (6-9 hours) and provides lower yields (71-88%) [10].

Flow Chemistry Applications

Continuous flow chemistry has revolutionized pyridine synthesis by enabling precise control of reaction parameters and facilitating scale-up operations [17]. Microwave flow reactors have been successfully employed for both Bohlmann–Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis, allowing continuous processing of materials without loss in product yield [17]. These systems offer advantages in terms of process intensification and can be combined with reagent and scavenger cartridges for multi-step synthesis [11].

Formal [4+2] Cycloaddition Methods

Novel cycloaddition strategies involving formal [4+2] reactions between 1-methyl-1,3-(ar)enynes and nitriles have been developed [18] [14]. These methods employ alkali metal salts to enable C(sp³)-H bond activation with excellent chemo- and regioselectivities [14]. Experimental studies have revealed that the nitrile functions only as a partial nitrogen source for pyridine synthesis, with the addition of a metalated imine intermediate to an intramolecular alkyne being the rate-limiting step [14].

Green Chemistry Considerations in Synthesis

The principles of green chemistry have become increasingly important in the development of sustainable synthetic methodologies for pyridine derivatives [15] [9]. These approaches aim to minimize environmental impact while maintaining high synthetic efficiency.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as environmentally friendly alternatives to traditional organic solvents [19]. These compounds offer low melting points, negligible vapor pressure, and can function as both solvents and catalysts [19]. Recent advances have demonstrated that ILs can improve the efficiency, yield, and selectivity of pyridine synthesis while enabling one-pot multicomponent reactions [19]. The recyclability of ionic liquids supports cost-effectiveness and aligns with green chemistry principles [19].

Aqueous Synthesis Methods

Water-based organic reactions have been extensively developed as greener alternatives to traditional organic solvents [9]. The Guareschi–Thorpe synthesis has been successfully adapted for aqueous conditions, employing ammonium carbonate as both nitrogen source and reaction promoter [9]. These reactions proceed productively in green buffer conditions, providing high yields while offering advantages such as precipitation of products in the reaction medium and simple work-up procedures [9].

Bio-catalytic Approaches

Bio-catalytic methods represent an emerging area in green pyridine synthesis, leveraging enzymatic processes and renewable biological pathways [20]. Bio-pyridine production utilizes microbial fermentation or enzymatic processes using biomass, aldehydes, or amino acids as feedstocks [20]. This approach reduces reliance on fossil resources and minimizes environmental impact, offering a more eco-friendly alternative for pharmaceutical and industrial applications [21].

Solvent-Free Methodologies

Solvent-free reactions eliminate the environmental burden associated with organic solvents while often providing enhanced reaction rates and yields [9]. Microwave-promoted solvent-free procedures have been developed for pyridine synthesis, utilizing direct heating of reactants without additional solvents [22]. These methods offer advantages in terms of waste reduction and process simplification [23].

Scale-up and Industrial Production Methods

Industrial production of pyridine derivatives requires careful consideration of economic, safety, and environmental factors [24] [25]. Modern industrial processes have evolved from traditional coal tar extraction to sophisticated synthetic methodologies designed for large-scale operation.

Traditional Industrial Processes

Historically, pyridine was produced primarily through fractional distillation of coal tar residues, where one ton of coal produces 0.07-0.21 pounds of pyridine bases, of which 57% is pyridine [24]. However, synthetically produced pyridine has become the more important commercial source [24]. Small-scale industrial synthesis involves the reaction of acetaldehyde, formaldehyde, and ammonia with a fluidized silica-alumina catalyst, followed by fractionation to isolate the pyridine [24].

Modern Industrial Synthetic Routes

Contemporary industrial production employs the Chichibabin synthesis, which was developed in 1924 and remains the standard method for large-scale pyridine production [26] [8]. This process involves the reaction of acetaldehyde with formaldehyde and ammonia, providing a cost-effective route based on inexpensive reagents [8]. The process operates at temperatures of 400-500°C under pressures of 1.5 MPa, utilizing duct-type reactors [27].

The United States production capacity for synthetic pyridines is estimated at 27,216 metric tons annually [24]. Modern industrial facilities employ continuous flow processes to enhance efficiency and yield, with optimized reaction conditions including controlled temperature, pressure, and catalyst concentration .

Fluidized Bed Reactor Technology

Advanced reactor designs such as coupled fluidized bed systems have been developed for pyridine synthesis [25]. These systems offer superior heat and mass transfer characteristics, enabling better process control and higher throughput [25]. Reactor modeling has become an essential tool in the design and scale-up of commercial reactors, allowing prediction of system behavior under different operating conditions [25].

Process Optimization and Economics

Industrial scale-up involves systematic optimization of reaction parameters to maximize yield while minimizing costs [27]. Key considerations include catalyst selection, temperature control, pressure optimization, and product separation efficiency [28]. Economic analyses must account for raw material costs, energy requirements, capital investment, and environmental compliance costs [20] [21].

Purification and Characterization Techniques

Effective purification and characterization methods are essential for obtaining high-purity 3-(Pyridin-2-yl)propanenitrile suitable for pharmaceutical and research applications [29] [30].

Distillation Methods

Fractional distillation remains the most widely used purification technique for pyridine derivatives [28] [30]. Industrial-scale purification typically involves distillation columns operating under controlled temperature and pressure conditions [27]. For 3-(Pyridin-2-yl)propanenitrile, collection of fractions with boiling range 60-100°C under reduced pressure (10-150 mmHg) provides crude product with 85-95% purity [30]. Further purification by vacuum distillation can achieve purities of 95-98% [28].

Chromatographic Purification

Column chromatography provides high-resolution separation and is particularly valuable for laboratory-scale purification [31]. Silica gel chromatography using ethyl acetate/petroleum ether or similar solvent systems can achieve purities of 98-99.5% [22]. For complex mixtures, pH-zone-refining counter-current chromatography has been successfully employed, achieving purities over 98.5% for pyridine derivatives [31] [32].

Crystallization Techniques

Crystallization methods can provide the highest purity products (>99%) when suitable crystallization conditions are identified [30]. Recrystallization from appropriate solvents such as ethanol or acetone can effectively remove impurities while maintaining high recovery rates [33]. Complex formation with zinc chloride or mercury chloride has been used for separation of pyridine from homologous compounds [30].

Advanced Characterization Methods

Modern analytical techniques provide comprehensive characterization of pyridine derivatives [29] [34]. Gas chromatography-mass spectrometry (GC-MS) serves as the primary analytical method for volatile pyridine compounds, offering sensitive and selective detection [29]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with both ¹H and ¹³C NMR being routinely employed [34] [35].

High-performance liquid chromatography (HPLC) is particularly useful for purity analysis and can detect trace impurities [29]. For biological samples and complex mixtures, capillary gas chromatography (high-resolution gas chromatography) offers improved resolution and sensitivity [29]. X-ray crystallography provides definitive structural confirmation when single crystals can be obtained [34] [35].

Impurity Analysis and Quality Control

Typical impurities in crude pyridine include water, amines such as picolines and lutidines, aldehydes, and alcohols [28] [30]. Industrial purification processes must effectively remove these impurities to meet product specifications [28]. Advanced analytical methods can detect impurities at the parts-per-million level, ensuring product quality for pharmaceutical applications [29].

Quality control procedures typically involve a combination of GC-MS analysis for volatile impurities, HPLC for non-volatile components, and NMR spectroscopy for structural confirmation [29] [36]. Water content is commonly determined by Karl Fischer titration, while trace metal analysis may be required for pharmaceutical-grade materials [29].